molecular formula C24H23N3O3 B10982562 2-(2-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10982562
M. Wt: 401.5 g/mol
InChI Key: YOTANPQOPDKOQH-UHFFFAOYSA-N
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Description

2-(2-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxybenzyl group, a pyrrole ring, and an isoquinoline core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with 2-methoxybenzyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Pyrrole Ring: The pyrrole ring is attached through a nucleophilic substitution reaction, where the intermediate product reacts with a pyrrole derivative under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product reacts with an amine in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
  • **4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
  • **2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid

Uniqueness

2-(2-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of structural features, including the methoxybenzyl group, pyrrole ring, and isoquinoline core

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]-1-oxo-N-(2-pyrrol-1-ylethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C24H23N3O3/c1-30-22-11-5-2-8-18(22)16-27-17-21(19-9-3-4-10-20(19)24(27)29)23(28)25-12-15-26-13-6-7-14-26/h2-11,13-14,17H,12,15-16H2,1H3,(H,25,28)

InChI Key

YOTANPQOPDKOQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCCN4C=CC=C4

Origin of Product

United States

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